Bromopentafluorobenzene
Overview
Description
Bromopentafluorobenzene is a significant fine chemical intermediate, synthesized from pentafluorobenzoic acid through a two-step process involving decarboxylation followed by bromination. The decarboxylation of pentafluorobenzoic acid under pressure leads to high conversion and purification rates, with the added benefits of a short reaction time, simplicity, convenience, and environmental friendliness, making it suitable for industrialization .
Synthesis Analysis
The synthesis of bromopentafluorobenzene has been optimized to be environmentally friendly and suitable for large-scale production. The process starts with pentafluorobenzoic acid, which undergoes decarboxylation under pressure, followed by bromination. The reaction conditions, such as mole ratio, reaction time, and temperature, have been investigated to maximize yield and efficiency . Additionally, high-performance liquid chromatography (HPLC) has been utilized to refine the synthesis process, ensuring accuracy and simplicity, which is adaptable to both laboratory and industrial settings .
Molecular Structure Analysis
The molecular structure of intermediates in the synthesis of bromopentafluorobenzene has been studied using X-ray crystallography. For instance, in the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes, a stable aryl-nickel(II) complex intermediate was isolated and its structure confirmed by X-ray analysis. This complex plays a crucial role in the reaction, which is also applicable to the preparation of dibenzopentalenes with various functional groups .
Chemical Reactions Analysis
Bromopentafluorobenzene participates in various chemical reactions. When reacted with α-lithiated arylacetonitriles in ether, it yields α-aryl-2,3,5,6-tetrafluorophenylacetonitriles. In a different solvent system (ether/THF), the reaction produces trans-1,2-dicyanostilbenes. The mechanisms for these product formations have been proposed, indicating the versatility of bromopentafluorobenzene in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopentafluorobenzene have been studied through methods such as direct combustion. The heat of formation was determined using a steel bomb, which is a deviation from the typical platinum-lined bomb due to the nature of the compound. The combustion yields various products, including CO2, CF4, F2, Br2, and BrF3, and allows for the calculation of the bond dissociation energy (D[C6F5—Br]) . The electronic properties of related compounds, such as dibenzopentalenes derived from brominated precursors, have been analyzed and found to be consistent with theoretical calculations, revealing highly amphoteric redox properties .
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) in Synthesis
Bromopentafluorobenzene, a significant fine chemical intermediate, is synthesized from pentafluorobenzoic acid. The HPLC method has been applied to this synthesis, proving to be accurate, simple, and suitable for both laboratory and industry uses (Wang Yun, 2014).
Synthesis Techniques
The synthesis of bromopentafluorobenzene involves decarboxylation and bromination. This process is simple, convenient, environmentally friendly, and suitable for industrialization. The effect of reaction conditions like mole ratio, reaction time, and temperature has been investigated (Wang Yun, 2011).
Electronic Spectroscopy and Photoabsorption
High-resolution vacuum ultraviolet photoabsorption, electron impact, and photoelectron spectroscopies have been used to investigate the electronic transitions of bromopentafluorobenzene. This study provided the first experimental data on the electronic states of this compound, which is crucial for understanding its terrestrial atmospheric photolysis rates (Deprez et al., 2008).
Noncovalent Functionalization of Graphene
Bromopentafluorobenzene can physisorb on graphene due to the unique σ-hole and π-hole characters of the compound and the rich π-electrons region of graphene. This interaction significantly affects the properties of graphene (Zhang et al., 2019).
Intermolecular Interactions in Synthesis
Bromopentafluorobenzene is used as a building block in various chemical reactions. Its ability to undergo different types of intermolecular interactions, such as σ-hole and π-hole interactions, has been studied, demonstrating its versatility in chemical synthesis (Zhou et al., 2012).
Grignard Exchange Reaction
In a study exploring the Grignard exchange reaction using microflow systems, bromopentafluorobenzene played a crucial role. The study demonstrated the effectiveness of microflow systems in these reactions, showing potential for scaling up to industrial applications (Wakami & Yoshida, 2005).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2,3,4,5,6-pentafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKTVXADUPBFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047136 | |
Record name | Bromopentafluorobenzene | |
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Molecular Weight |
246.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Bromopentafluorobenzene | |
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Product Name |
Bromopentafluorobenzene | |
CAS RN |
344-04-7 | |
Record name | Bromopentafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-04-7 | |
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Record name | Bromopentafluorobenzene | |
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Record name | BROMOPENTAFLUOROBENZENE | |
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Record name | Benzene, 1-bromo-2,3,4,5,6-pentafluoro- | |
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Record name | Bromopentafluorobenzene | |
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Record name | Bromopentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.863 | |
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Record name | BROMOPENTAFLUOROBENZENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88219080S | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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